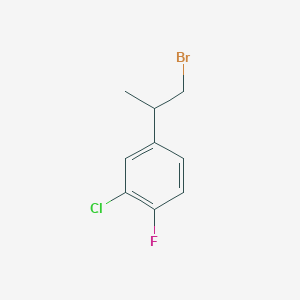![molecular formula C16H22O2 B13593718 Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate](/img/structure/B13593718.png)
Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl pentacyclo[63002,603,1005,9]undecane-4-carboxylate is a complex organic compound characterized by its unique pentacyclic structure This compound is part of the trishomocubane family, known for its rigid and highly strained molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate typically involves the rearrangement of Cookson’s diketone. This process includes the use of chlorosulfonic acid in chloroform, followed by acidic hydrolysis to yield the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry and high yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new esters or amides.
Applications De Recherche Scientifique
Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules due to its rigid structure.
Biology: Investigated for its potential as a molecular probe or drug candidate.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique mechanical properties.
Mécanisme D'action
The mechanism of action of tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate involves its interaction with specific molecular targets. The rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one: A closely related compound with a ketone group instead of the ester.
Trishomocubane derivatives: Other derivatives with different functional groups attached to the pentacyclic core.
Uniqueness
Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate is unique due to the presence of the tert-butyl ester group, which enhances its chemical reactivity and potential applications. Its rigid structure also makes it a valuable scaffold for designing new molecules with specific properties.
Propriétés
Formule moléculaire |
C16H22O2 |
|---|---|
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate |
InChI |
InChI=1S/C16H22O2/c1-16(2,3)18-15(17)14-12-8-4-6-7-5-9(10(6)12)13(14)11(7)8/h6-14H,4-5H2,1-3H3 |
Clé InChI |
MYFRZFAVAZILOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1C2C3CC4C2C5C1C3C4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


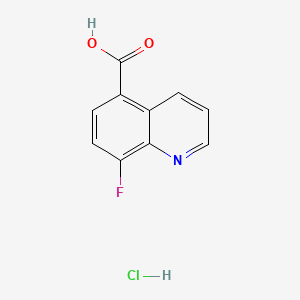


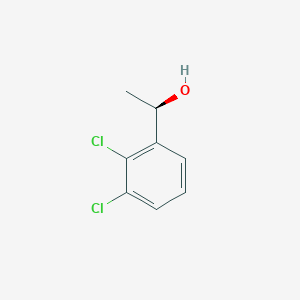
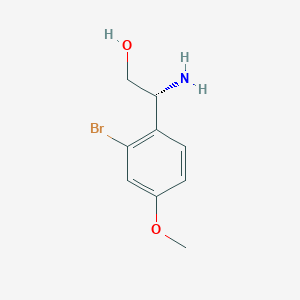


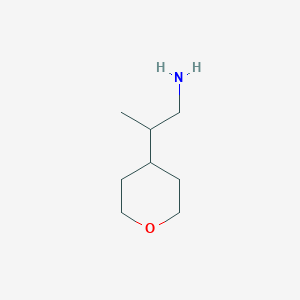

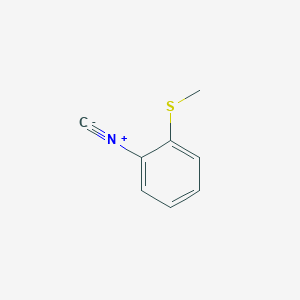
![1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13593702.png)

